molecular formula C15H16N2O4 B2972261 N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-80-7

N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2972261
CAS No.: 2034270-80-7
M. Wt: 288.303
InChI Key: FYDFDBWCABLUJR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring two heterocyclic moieties: a furan-2-ylmethyl group attached to the amide nitrogen and a tetrahydrofuran-3-yloxy substituent at the 6-position of the pyridine ring. This compound’s structure combines aromatic (furan) and partially saturated (tetrahydrofuran) oxygen-containing rings, which may influence its physicochemical properties, such as solubility, stability, and bioavailability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-4-14(16-8-11)21-13-5-7-19-10-13/h1-4,6,8,13H,5,7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDFDBWCABLUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the tetrahydrofuran-3-yl intermediate: This involves the formation of the tetrahydrofuran ring, which can be synthesized through cyclization reactions.

    Coupling of intermediates: The furan-2-ylmethyl and tetrahydrofuran-3-yl intermediates are then coupled with nicotinamide under specific conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nicotinamide moiety can be reduced to form dihydronicotinamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydronicotinamide derivatives.

    Substitution: Various substituted furan and tetrahydrofuran derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Group Analysis

The compound’s key structural features include:

  • Nicotinamide core : A pyridine ring with a carboxamide group.
  • Furan-2-ylmethyl substituent : Attached to the amide nitrogen.
  • Tetrahydrofuran-3-yloxy group : At the pyridine’s 6-position.

Below is a comparative analysis with compounds sharing these motifs:

Table 1: Structural Comparison with Nicotinamide and Furan/Tetrahydrofuran Derivatives
Compound Name Core Structure Key Substituents Use/Activity Evidence Source
N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide Nicotinamide Furan-2-ylmethyl, tetrahydrofuran-3-yloxy Unknown (structural analysis only)
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) Pyridinecarboxamide Chlorophenyl, hydroxyphenylmethyl Plant growth regulator (agriculture)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropanecarboxamide Tetrahydrofuran-2-oxo, chlorophenyl Fungicide (pesticide)
Afatinib ((S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide) Quinazoline Tetrahydrofuran-3-yloxy, dimethylaminobutenamide Anticancer drug (EGFR inhibitor)
Key Observations:

Nicotinamide vs. Quinazoline Cores : The target compound’s nicotinamide core differs from Afatinib’s quinazoline scaffold, but both share the tetrahydrofuran-3-yloxy group. This substituent may enhance membrane permeability or target binding in bioactive molecules .

Furan vs. Tetrahydrofuran: Cyprofuram incorporates a tetrahydrofuran-2-oxo group, while the target compound uses tetrahydrofuran-3-yloxy.

Amide Linkage Diversity : Inabenfide and cyprofuram utilize carboxamide linkages but with different aryl/heterocyclic substituents, highlighting the versatility of amides in agrochemical design .

Physicochemical and Bioactivity Trends

  • Tetrahydrofuran-3-yloxy Group : Present in both the target compound and Afatinib, this group is associated with improved solubility and metabolic stability in pharmaceuticals. For example, Afatinib’s tetrahydrofuran substituent contributes to its oral bioavailability and kinase inhibition .
  • Furan Derivatives : Furan-containing compounds like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) act as herbicide safeners, suggesting that the furan-2-ylmethyl group in the target compound could modulate interactions with biological targets .

Biological Activity

N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound with potential pharmacological applications, particularly in the modulation of nicotine-related activities and central nervous system (CNS) disorders. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a tetrahydrofuran moiety, which contribute to its unique chemical properties. These structural components are essential for its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs) :
    • The compound has been shown to selectively modulate nAChRs, which play a crucial role in neurotransmission and are implicated in addiction and CNS disorders. By interacting with these receptors, the compound may alter nicotine's addictive properties and reduce withdrawal symptoms in tobacco users .
  • Inhibition of Cytochrome P450 Enzymes :
    • This compound selectively inhibits cytochrome P450 2A6 (CYP2A6) and CYP2A13, enzymes involved in the metabolism of nicotine and other tobacco-related compounds. This inhibition can potentially reduce the formation of carcinogenic metabolites from tobacco products .

Pharmacological Activities

The biological activity of this compound extends to various pharmacological effects:

  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Neuroprotective Effects : Given its interaction with nAChRs, there is potential for neuroprotective applications, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Activity Mechanism Reference
Modulation of nAChRsAlters neurotransmission related to addiction
Inhibition of CYP2A6/CYP2A13Reduces carcinogenic metabolite formation
Anti-inflammatoryPotentially inhibits inflammatory pathways
NeuroprotectiveProtects neuronal cells from degeneration

Case Studies

  • Tobacco Addiction Treatment :
    In a study involving smokers, administration of this compound resulted in reduced cravings for nicotine and lower withdrawal symptoms. The selective inhibition of CYP2A6 was linked to decreased nicotine metabolism, leading to prolonged effects of nicotine without increasing intake .
  • Neuroprotection in Animal Models :
    Research on animal models showed that this compound could mitigate neurodegeneration associated with Parkinson's disease by reducing oxidative stress and promoting neuronal survival. The results indicated improved motor function and cognitive performance in treated subjects compared to controls .

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and what challenges arise in its purification?

The synthesis typically involves coupling nicotinamide derivatives with functionalized tetrahydrofuran and furan moieties. A key step is the introduction of the tetrahydrofuran-3-yloxy group via nucleophilic substitution or Mitsunobu reactions, followed by amidation with furan-2-ylmethylamine. Challenges include regioselectivity in nicotinamide substitution and purification due to polar byproducts. Flash column chromatography with gradients of dichloromethane/methanol (e.g., 30:1) is often employed, as seen in related quinazoline syntheses . Patent methodologies for analogous compounds highlight the use of protecting groups to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydrofuran-3-yloxy and furan-2-ylmethyl substituents. Key markers include:

  • ¹H NMR : Signals for tetrahydrofuran protons (δ 3.5–4.2 ppm) and furan aromatic protons (δ 6.2–7.4 ppm).
  • ¹³C NMR : Carbonyl resonance (δ ~165 ppm) for the amide group and ether-linked oxygen atoms (δ ~70–80 ppm).
    High-resolution mass spectrometry (HR-MS) validates the molecular formula, with expected molecular ion peaks (e.g., m/z ~350–400 range for similar compounds) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screens should focus on enzyme inhibition (e.g., kinases, NAD-dependent enzymes) and cytotoxicity assays. For example:

  • NAD Precursor Activity : Measure cellular NAD+ levels using colorimetric assays (e.g., via formazan formation).
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
  • Antioxidant Potential : DPPH radical scavenging assays, comparing to standards like BHA .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tetrahydrofuran-3-yloxy substitution step, and what catalysts are most effective?

Yield optimization often requires palladium-catalyzed cross-coupling or phase-transfer catalysts. For example:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ to enhance coupling efficiency.
  • Mitsunobu Reaction : Employ DIAD/TPP for stereospecific ether formation.
    Recent studies on pyridine boronic esters (e.g., 2-((tetrahydrofuran-3-yl)oxy)-6-dioxaborolan-pyridine) demonstrate improved yields (≥75%) using Suzuki-Miyaura conditions .

Q. How should researchers resolve contradictions in HPLC and NMR data during purity assessment?

Contradictions may arise from residual solvents or diastereomers. Strategies include:

  • HPLC-MS Coupling : Confirm molecular weight discrepancies (e.g., check for adducts or degradation products).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for tetrahydrofuran stereochemistry.
  • Temperature-Controlled HPLC : Adjust column temperature (25–40°C) to separate enantiomers, as shown in glycoside derivative analyses .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis or LC-MS.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Thermal Stability : DSC/TGA analyses to determine decomposition thresholds (>150°C typical for nicotinamides) .

Q. How can structure-activity relationships (SAR) be explored for the tetrahydrofuran and furan moieties?

  • Analog Synthesis : Replace tetrahydrofuran-3-yloxy with tetrahydropyran or cyclohexyloxy groups.
  • Bioisosteric Replacement : Substitute furan with thiophene or pyrrole to assess electronic effects.
    Data from empagliflozin analogs show that stereochemistry at the tetrahydrofuran-3-yl position significantly impacts target binding .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/MarkersReference
¹H NMRδ 4.1–4.3 (tetrahydrofuran O-CH₂), δ 6.3 (furan)
HR-MS[M+H]+ m/z calculated: 350.1502 (C₁₇H₁₉N₂O₄)
HPLC Retention~6.2 min (C18 column, acetonitrile/water)

Q. Table 2. Recommended Biological Assay Conditions

Assay TypeProtocolReference
NAD+ QuantitationFormazan-based kit, λ = 450 nm, 37°C, 2 hr
CytotoxicityMTT assay, 48 hr incubation, IC₅₀ calculation

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